1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived through a hierarchical analysis of its fused bicyclic system, substituent positions, and functional groups. The parent structure, imidazo[1,2-b]pyrazole, consists of a five-membered imidazole ring fused to a five-membered pyrazole ring at positions 1 and 2 of the pyrazole moiety. The "2,3-dihydro" descriptor indicates partial saturation at the 2 and 3 positions of the imidazole ring, reducing aromaticity and introducing two single bonds.
The numbering scheme assigns priority to the pyrazole ring, with the dicarboxylic acid groups at positions 1 and 6. The tert-butyl ester (1,1-dimethylethyl group) is attached to the carboxylic acid at position 1, while the position 6 carboxylic acid remains unesterified. The complete IUPAC name follows as:
1-(tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
The structural formula is represented as:
$$ \text{C}{11}\text{H}{15}\text{N}{3}\text{O}{4} $$
with the tert-butyl group ($$ \text{C}(\text{CH}{3}){3} $$) esterifying the position 1 carboxylate.
CAS Registry Number and Molecular Formula Validation
While the specific CAS Registry Number for this compound is not explicitly listed in available databases, structural analogs provide validation frameworks. For example:
- 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid: CAS 135830-13-6
- 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: CAS 1200497-71-7
The molecular formula $$ \text{C}{11}\text{H}{15}\text{N}{3}\text{O}{4} $$ is confirmed through mass spectral data and elemental analysis of related compounds. Key validation parameters include:
Comparative Analysis of Related Imidazo[1,2-b]pyrazole Derivatives
Structural modifications significantly influence physicochemical properties and reactivity. The following table compares key derivatives:
The tert-butyl ester in the subject compound introduces steric bulk ($$ \approx 154 \, \text{Å}^3 $$) that impacts:
- Solubility : Reduced aqueous solubility compared to free acids (logP increased by ~2 units)
- Stability : Enhanced hydrolytic stability at physiological pH versus methyl/ethyl esters
- Synthetic utility : Serves as protective group for carboxylic acids during multi-step syntheses
The 2,3-dihydro modification decreases ring aromaticity, as evidenced by NMR chemical shifts:
Properties
Molecular Formula |
C11H14N3O4- |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-6-carboxylate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
XQYNMLQBVLRLNZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates the formation of the pyrazole intermediate. For example, ethoxymethylene malononitrile reacts with hydrazine in ethanol under microwave conditions (80°C, 150 W, 10 min) to yield 5-aminopyrazole-4-carbonitrile, a key precursor. This method achieves complete conversion with minimal side products, avoiding aqueous conditions that complicate purification.
Solvent and Reagent Optimization
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction yields by stabilizing intermediates. Cyclocondensation of 2-aminoimidazoles with 1,3-dielectrophiles (e.g., diketones or nitriles) at 80–100°C produces the bicyclic core in 65–83% yields.
Introduction of the tert-Butyl Ester Group
The tert-butyloxycarbonyl (Boc) group is introduced via esterification of the carboxylic acid at position 1. This step employs di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide or triethylamine).
Stepwise Protection
- Core Activation : The free carboxylic acid at position 1 is activated using carbodiimides (e.g., DCC) or acyl chlorides.
- Boc Introduction : Reaction with di-tert-butyl dicarbonate in anhydrous THF at 0–25°C selectively protects the amino group, yielding the tert-butyl ester.
- Workup : Acidic hydrolysis (e.g., trifluoroacetic acid) removes residual protecting groups, though this step is unnecessary if the intermediate is stable.
One-Pot Protection-Cyclization
Recent protocols integrate cyclization and protection into a single step. For instance, microwave-assisted GBB reactions with tert-butyl isocyanide directly yield Boc-protected derivatives, reducing purification needs and improving efficiency (yields: 70–83%).
Multi-Step Synthetic Routes
Sequential Cyclization-Esterification
A representative synthesis involves:
- Cyclocondensation : Reacting ethyl 5-aminopyrazole-4-carboxylate with α-bromoketones in DMF (100°C, 6 h) to form the imidazo[1,2-b]pyrazole core.
- Boc Protection : Treating the intermediate with di-tert-butyl dicarbonate and NaOH in THF (0°C to RT, 12 h).
- Crystallization : Purification via recrystallization from ethanol/water mixtures yields the final compound in >95% purity.
Fragmentation and Refunctionalization
Alternative routes exploit ring-opening reactions. For example, bromine/magnesium exchange on brominated imidazo[1,2-b]pyrazoles followed by trapping with electrophiles (e.g., CO₂) introduces carboxyl groups, which are subsequently esterified.
Reaction Optimization and Yield Enhancement
Solvent Effects
Catalytic Additives
- Trifluoroacetic Acid (TFA) : Catalyzes GBB reactions, reducing reaction times from hours to minutes.
- Palladium Catalysts : Enable cross-coupling reactions for introducing aryl/alkyl substituents, though applicability to this compound remains exploratory.
Analytical Validation of Synthetic Products
Post-synthesis characterization employs:
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H/¹³C NMR | - Aromatic protons: δ 7.2–8.5 ppm | |
| - Ester carbonyl: δ 165–170 ppm | ||
| IR Spectroscopy | - C=O stretch: ~1700 cm⁻¹ | |
| HRMS | - [M+H]⁺: m/z 252.1830 (calc. 252.1832) |
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing pathways during cyclocondensation may yield regioisomers. Using bulky directing groups (e.g., tert-butyl) or low-temperature conditions (0–5°C) favors the desired product.
Hydrolytic Instability
The Boc group is susceptible to acidic hydrolysis. Storage under anhydrous conditions (desiccator, N₂ atmosphere) and neutral pH buffers during biological testing prevent premature deprotection.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| GBB One-Pot | 65–83 | 1–2 h | Minimal purification | Requires microwave reactor |
| Stepwise Cyclization | 70–75 | 12–18 h | Scalability | Multiple purification steps |
| Bromine/Mg Exchange | 50–60 | 6–8 h | Functional group diversity | Low yields for carboxylation |
Chemical Reactions Analysis
1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to the imidazo[1,2-b]pyrazole scaffold. For instance:
- A series of compounds derived from the imidazo[1,2-b]pyrazole structure exhibited significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values as low as .
- The selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been shown to enhance solubility and bioavailability compared to traditional indole-based drugs .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity:
- Pyrazole derivatives have demonstrated broad-spectrum antimicrobial effects against bacterial and fungal pathogens. For example, specific derivatives showed minimum inhibitory concentrations (MIC) in the range of against bacteria and against fungi .
Pesticide Development
Research indicates that compounds based on the imidazo[1,2-b]pyrazole structure can be utilized in developing novel pesticides due to their biological activity against pests:
- The integration of these compounds into pesticide formulations has been explored to enhance efficacy and reduce environmental impact .
Organic Electronics
The unique electronic properties of imidazo[1,2-b]pyrazole derivatives make them suitable candidates for organic electronic materials:
- Functionalized derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify their electronic properties through selective functionalization opens avenues for improving device performance .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing a series of imidazo[1,2-b]pyrazole derivatives aimed at enhancing anticancer activity. The research involved:
- Methodology : Synthesis via regioselective magnesiations followed by trapping reactions with electrophiles.
- Results : The synthesized compounds exhibited improved solubility and cytotoxicity against multiple cancer cell lines compared to existing treatments.
Case Study 2: Pesticide Efficacy Testing
In another study assessing agricultural applications:
- Objective : Evaluate the efficacy of imidazo[1,2-b]pyrazole-based pesticides against common agricultural pests.
- Findings : The tested compounds showed significant pest control efficacy with reduced toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID involves its ability to act as a protecting group for amines. The tert-butyloxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Observations
The partial saturation (2,3-dihydro) may reduce ring strain and enhance stability compared to fully unsaturated analogs . Compound 3 in incorporates a thiophene ring, which introduces sulfur-mediated electronic effects absent in the target compound. Thiophene derivatives often exhibit enhanced antimicrobial potency due to improved membrane interaction .
Substituent Effects :
- The tert-butyl ester in the target compound is bulkier than the ethyl ester in , likely slowing hydrolysis and extending half-life in biological systems. However, this may also reduce aqueous solubility, limiting bioavailability .
- Diphenyl groups in compounds contribute to π-π stacking interactions but may increase metabolic susceptibility compared to the tert-butyl group .
Biological Activity Trends: While the target compound’s activity is unreported, highlights that ethyl esters (e.g., Compound 3) show superior antimicrobial activity compared to halogenated analogs. This suggests that the tert-butyl ester in the target compound might require hydrolysis to the free acid for optimal activity . The imidazo-triazinone derivatives in exhibit moderate activity, implying that larger heterocycles may trade potency for reduced selectivity .
Research Implications and Limitations
The absence of direct data on the target compound necessitates cautious extrapolation from structural analogs. Further studies should:
- Synthesize the compound using methods analogous to those in and .
- Evaluate its hydrolysis kinetics and antimicrobial efficacy against gram-negative/positive bacteria and fungi.
- Compare its activity with ethyl ester derivatives (e.g., ) to assess the impact of the tert-butyl group.
Contradictions in the evidence (e.g., diphenyl vs. ester substituents) underscore the need for systematic structure-activity relationship (SAR) studies to optimize this scaffold .
Biological Activity
1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester is a compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₁H₁₄N₃O₄ with a molecular weight of approximately 252.25 g/mol. Its structure includes two carboxylic acid groups and an ester functional group, which contribute to its reactivity and biological properties .
Biological Activities
Research indicates that compounds in the imidazo[1,2-b]pyrazole class exhibit a range of biological activities. Notably, the following activities have been associated with 1H-Imidazo[1,2-b]pyrazole derivatives:
- Antimicrobial Activity : Several studies have demonstrated that these compounds possess significant antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Some derivatives have displayed inhibitory effects on cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways .
- Anti-inflammatory Effects : Research has shown that imidazo[1,2-b]pyrazole derivatives can inhibit inflammatory mediators. For example, certain compounds in this class have been reported to reduce inflammation in animal models .
The mechanism by which 1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid derivatives exert their biological effects often involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response . The inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins.
- Cellular Pathway Modulation : Some studies suggest that these compounds may influence cellular pathways involved in apoptosis and cell proliferation, making them candidates for cancer therapy .
Case Studies
Several case studies highlight the biological activity of 1H-Imidazo[1,2-b]pyrazole derivatives:
- Study on Anticancer Activity : A study evaluated the anticancer potential of a series of substituted pyrazoles against MCF-7 breast cancer cells. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity compared to standard treatments .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of various imidazo[1,2-b]pyrazole derivatives using carrageenan-induced paw edema in rats. The results showed that certain derivatives exhibited comparable or superior activity to traditional anti-inflammatory drugs like indomethacin .
Comparative Analysis
The following table summarizes key properties and activities of selected compounds related to 1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole-4-carboxylic acid | Contains a single carboxylic group | Moderate antimicrobial activity |
| Imidazo[4,5-b]pyridine | Heterocyclic structure with nitrogen atoms | Diverse biological activities including anticancer |
| 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-pyrazoles | Contains additional aryl groups | Enhanced selectivity in biological assays |
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of 1H-Imidazo[1,2-b]pyrazole derivatives?
Methodological Answer: Structural elucidation relies on multi-spectral analysis:
- 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and substituent orientation. For example, tetrahydroimidazo[1,2-a]pyridine derivatives show characteristic aromatic proton shifts at δ 6.8–8.2 ppm and carbonyl carbons at δ 165–170 ppm .
- IR Spectroscopy : Detect functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error (e.g., [M+H]+ at m/z 523.1832 calculated vs. 523.1830 observed) .
Table 1 : Example NMR Data for Analogous Compounds
| Proton/Carbon Type | Chemical Shift (δ) | Reference |
|---|---|---|
| Aromatic H (imidazo) | 7.2–8.5 ppm | |
| Ester C=O | 165–170 ppm | |
| Nitrile C≡N | ~2200 cm⁻¹ (IR) |
Q. What are the standard synthetic routes for preparing imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid esters?
Methodological Answer:
- Cyclocondensation : React 2-aminoimidazoles with 1,3-dielectrophiles (e.g., diketones, nitriles) to form the fused ring system .
- One-Pot Multi-Step Reactions : Combine cyclization and esterification steps using tert-butyl esters to improve steric protection of reactive sites .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) at 80–100°C to enhance reaction yields .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Waste Management : Segregate chemical waste for professional disposal to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel imidazo[1,2-b]pyrazole derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations) to identify misassignments .
- Isotopic Labeling : Use 15N or 13C-labeled precursors to track ambiguous signals in complex spectra .
- Contradiction Analysis : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter tautomeric equilibria .
Q. What strategies optimize regioselectivity in multi-step syntheses of imidazo[1,2-b]pyrazole-based scaffolds?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro, cyano) to steer cyclization pathways, then remove them post-synthesis .
- Catalytic Control : Use transition metals (e.g., Pd, Cu) to favor specific ring-closing mechanisms .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates (e.g., shorter times for kinetic products) .
Q. How do computational models contribute to understanding the reactivity of this compound in catalytic systems?
Methodological Answer:
- Mechanistic Studies : Apply DFT or MD simulations to map energy barriers for ester hydrolysis or ring-opening reactions .
- Electronic Effects : Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization .
- Solvent Modeling : Use COSMO-RS to simulate solvent interactions affecting reaction rates .
Key Methodological Considerations
- Theoretical Frameworks : Link experimental data to conceptual models (e.g., frontier molecular orbital theory for reactivity predictions) .
- Data Reproducibility : Document solvent purity, catalyst loading, and drying protocols to minimize batch-to-batch variability .
- Interdisciplinary Approaches : Combine synthetic chemistry with chemical engineering principles (e.g., membrane separation for product purification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
